N-[4-(benzyloxy)phenyl]-2-nitrobenzamide
Description
N-[4-(Benzyloxy)phenyl]-2-nitrobenzamide is a benzamide derivative characterized by a benzyloxy group (-OCH₂C₆H₅) at the para position of the phenyl ring and a nitro (-NO₂) group at the ortho position of the benzamide moiety.
Properties
Molecular Formula |
C20H16N2O4 |
|---|---|
Molecular Weight |
348.4g/mol |
IUPAC Name |
2-nitro-N-(4-phenylmethoxyphenyl)benzamide |
InChI |
InChI=1S/C20H16N2O4/c23-20(18-8-4-5-9-19(18)22(24)25)21-16-10-12-17(13-11-16)26-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,21,23) |
InChI Key |
ROVGCZYTXUUTDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Benzyloxy vs.
- Nitro Position : Ortho-nitro groups (as in the target) exhibit stronger electron-withdrawing effects compared to meta-nitro analogs, influencing reaction kinetics .
- Hybrid Structures : Incorporation of heterocycles (e.g., benzothiazole, triazole) enhances biological activity but complicates synthesis .
Key Observations :
- Ultrasound-assisted synthesis (e.g., for azetidinone derivatives) reduces reaction time by 50% and improves yields by ~15% compared to reflux .
- The target compound likely requires similar catalytic conditions (triethylamine) due to the electron-withdrawing nitro group hindering nucleophilic attack.
Physical and Spectral Properties
Selected data from analogs:
Key Observations :
- The nitro group in the target compound would show characteristic IR absorption near 1520 cm⁻¹ and ¹H-NMR aromatic deshielding (δ 8.0–8.5 for ortho-nitro protons).
- Benzyloxy protons typically resonate as a singlet at δ 4.5–5.0, distinct from methoxy (δ 3.7–3.9) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
